molecular formula C18H21NO2S B2435153 N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-naphthamide CAS No. 2034244-35-2

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-naphthamide

Cat. No.: B2435153
CAS No.: 2034244-35-2
M. Wt: 315.43
InChI Key: UILSPQVVQKRDNQ-UHFFFAOYSA-N
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Description

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-naphthamide is a useful research compound. Its molecular formula is C18H21NO2S and its molecular weight is 315.43. The purity is usually 95%.
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Scientific Research Applications

5-Lipoxygenase Inhibitors

Methoxytetrahydropyrans, structurally related to the compound of interest, have been explored for their selective and potent inhibition of 5-lipoxygenase (5-LPO), an enzyme involved in the biosynthesis of leukotrienes, which are mediators in inflammatory conditions. For example, 4-[3-(naphth-2-ylmethoxy)phenyl]-4-methoxy-3,4,5,6-tetrahydro-2H-pyran showed significant inhibitory activity, suggesting potential for the development of anti-inflammatory agents (Crawley et al., 1992).

Catalysis and Synthetic Chemistry

The methylation of 2-naphthol to 2-methoxynaphthalene using dimethyl carbonate, facilitated by catalysts like calcined-hydrotalcite supported on hexagonal mesoporous silica, underscores the relevance of methoxy and naphthalene groups in synthetic chemistry. This process, important for the production of pharmaceuticals like naproxen, highlights the utility of such compounds in greener synthetic methodologies (Yadav & Salunke, 2013).

Solid-State NMR and X-Ray Crystallography

Research into the solid-state disorder of tetrahydronaphthalene derivatives, including studies on molecules similar to the compound , has been conducted using solid-state NMR and single crystal X-ray diffraction. These studies help in understanding molecular conformations and dynamic disorder, which are crucial for the design of materials with specific physical properties (Facey et al., 1996).

Antitumor Agents

Investigations into naphthyridine derivatives have unveiled compounds with cytotoxic activity against tumor cell lines, showcasing the potential for the development of new antitumor agents. The study emphasized the importance of specific substituents and core ring structures, which could guide the design of compounds with enhanced antitumor activities (Tomita et al., 2002).

Photophysical Studies

Photophysical studies on chalcone derivatives and naphthoquinones have revealed insights into the behavior of these compounds under various conditions, including solvent effects and temperature. Such research aids in understanding the molecular basis of fluorescence and phosphorescence, which is important for applications in sensing, imaging, and optoelectronics (Bangal et al., 1996).

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-21-18(9-11-22-12-10-18)13-19-17(20)16-8-4-6-14-5-2-3-7-15(14)16/h2-8H,9-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILSPQVVQKRDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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